Cas no 1256562-17-0 (3-(bromomethyl)-2,4-dimethylpyridine)

3-(bromomethyl)-2,4-dimethylpyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-(bromomethyl)-2,4-dimethyl-
- 3-(bromomethyl)-2,4-dimethylpyridine
-
- MDL: MFCD28660018
- インチ: 1S/C8H10BrN/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5H2,1-2H3
- InChIKey: JUMWAELARWKCAX-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC=CC(C)=C1CBr
じっけんとくせい
- 密度みつど: 1.382±0.06 g/cm3(Predicted)
- ふってん: 260.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 5.70±0.18(Predicted)
3-(bromomethyl)-2,4-dimethylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19584794-2.5g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-19584794-10.0g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 10.0g |
$4852.0 | 2023-07-10 | ||
Enamine | EN300-19584794-0.1g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-19584794-1g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-19584794-0.05g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-19584794-10g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-19584794-0.5g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-19584794-1.0g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 1.0g |
$1129.0 | 2023-07-10 | ||
Enamine | EN300-19584794-5.0g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 5.0g |
$3273.0 | 2023-07-10 | ||
Enamine | EN300-19584794-0.25g |
3-(bromomethyl)-2,4-dimethylpyridine |
1256562-17-0 | 0.25g |
$1038.0 | 2023-09-17 |
3-(bromomethyl)-2,4-dimethylpyridine 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
3-(bromomethyl)-2,4-dimethylpyridineに関する追加情報
Introduction to 3-(bromomethyl)-2,4-dimethylpyridine (CAS No. 1256562-17-0) and Its Applications in Modern Chemical Biology
3-(bromomethyl)-2,4-dimethylpyridine, identified by the chemical abstracts service number 1256562-17-0, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and reactivity. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The presence of both bromomethyl and methyl substituents in its molecular structure makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.
The bromomethyl group at the 3-position of the pyridine ring introduces a highly reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups into the molecule. This reactivity is particularly useful in medicinal chemistry, where such intermediates are often employed to construct pharmacophores for drug discovery. The 2,4-dimethyl substitution pattern further enhances the compound's stability and solubility, making it more amenable to handling and processing in synthetic protocols. These features collectively position 3-(bromomethyl)-2,4-dimethylpyridine as a cornerstone compound in the development of novel bioactive molecules.
In recent years, the applications of 3-(bromomethyl)-2,4-dimethylpyridine have expanded significantly, driven by advancements in synthetic methodologies and an increased understanding of its mechanistic behavior. One of the most compelling areas of research involves its use as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression. The bromomethyl group allows for efficient coupling with amines or thiols via nucleophilic addition reactions, yielding derivatives with enhanced binding affinity to target proteins.
Moreover, the 2,4-dimethylpyridine scaffold has been shown to impart favorable pharmacokinetic properties to drug candidates. This is particularly relevant in the design of central nervous system (CNS) drugs, where metabolic stability and blood-brain barrier penetration are critical considerations. Recent computational studies have highlighted how the methyl groups at positions 2 and 4 influence electronic distributions within the molecule, thereby modulating its interaction with biological targets. These insights have guided the development of more potent and selective CNS-active agents.
The compound's significance extends beyond pharmaceutical applications into agrochemical research. Pyridine derivatives are well-known for their role as intermediates in herbicides and pesticides due to their ability to interfere with essential enzymatic pathways in plants and pests. Specifically, 3-(bromomethyl)-2,4-dimethylpyridine has been explored as a precursor for synthesizing novel compounds that exhibit herbicidal activity by inhibiting key biosynthetic pathways involved in plant growth regulation. Such discoveries underscore its importance as a synthetic intermediate with broad industrial relevance.
From a synthetic chemistry perspective, 3-(bromomethyl)-2,4-dimethylpyridine offers a unique platform for exploring new reaction methodologies. Researchers have leveraged its reactivity to develop novel cross-coupling reactions that expand the toolbox for constructing complex organic molecules. For example, palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce aryl or vinyl groups at various positions within the pyridine ring, generating libraries of derivatives with diverse biological activities. These advances highlight the compound's potential as a scaffold for high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The mechanistic understanding of 3-(bromomethyl)-2,4-dimethylpyridine has also been advanced by computational modeling studies. These investigations have provided insights into how electronic effects and steric factors influence its reactivity towards different nucleophiles. Such knowledge is crucial for optimizing synthetic protocols and predicting the outcomes of novel reactions involving this compound. Furthermore, computational approaches have been used to predict potential side reactions or byproduct formations, enabling researchers to design more efficient synthetic routes with minimal waste generation.
In conclusion,3-(bromomethyl)-2,4-dimethylpyridine (CAS No. 1256562-17-0) represents a highly valuable intermediate in modern chemical biology with far-reaching applications across pharmaceuticals and agrochemicals. Its unique structural features—particularly the combination of a bromomethyl group and methyl substitutions on a pyridine ring—make it an exceptionally useful building block for constructing bioactive molecules. As research continues to uncover new synthetic possibilities and biological functions associated with this compound,3-(bromomethyl)-2,4-dimethylpyridine is poised to remain at the forefront of innovation in chemical biology.
1256562-17-0 (3-(bromomethyl)-2,4-dimethylpyridine) 関連製品
- 1081658-09-4(1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine)
- 65618-94-2(4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one)
- 2097979-37-6(N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)
- 1512974-05-8(2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine)
- 1867512-42-2(methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate)
- 676341-54-1(Carbamic acid, [2-(chlorosulfonyl)ethyl]methyl-, 1,1-dimethylethyl ester)
- 88371-29-3(2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid)
- 2172227-88-0(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid)
- 1396810-28-8(3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide)
- 2171750-14-2(6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid)



